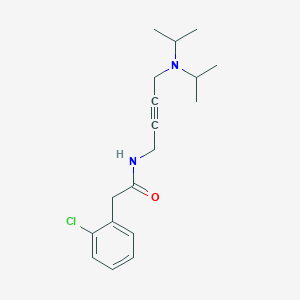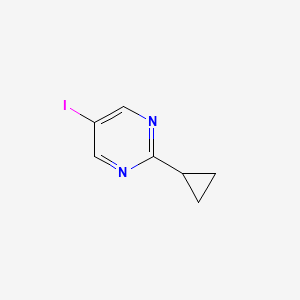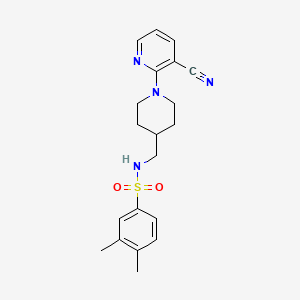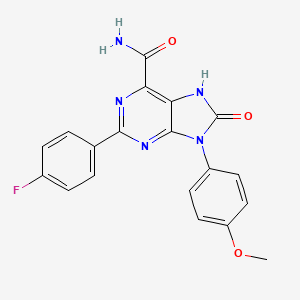
2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide often involves steps that are meticulously designed to ensure selectivity and efficiency. A typical synthesis might involve nucleophilic substitution reactions, amidation, and cyclization steps, tailored to introduce the desired functional groups at specific positions on the purine ring. For example, the synthesis of related compounds has demonstrated the utility of orthoformate or orthopropionate in preparing substituted purines, indicating potential pathways that could be adapted for the synthesis of 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide (Al‐Azmi et al., 2001).
Molecular Structure Analysis
The molecular structure of 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide is characterized by its purine core, which is a bicyclic structure consisting of a fused pyrimidine and imidazole ring. The presence of fluorophenyl and methoxyphenyl groups contributes to the molecule's physicochemical properties, such as its electronic configuration and potential interactions with biological molecules. Computational studies and X-ray crystallography of similar compounds provide insights into their conformations, hydrogen bonding, and molecular interactions, suggesting the potential for detailed structural analysis of this compound as well (Trilleras et al., 2009).
Chemical Reactions and Properties
Compounds within the purine family, including 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, can undergo various chemical reactions, such as nucleophilic substitution, addition reactions, and cyclization. These reactions can significantly alter the compound's chemical properties and biological activities. The fluorine and methoxy groups present in the molecule can influence its reactivity, potentially affecting its interactions with enzymes and receptors (Kelley & McLean, 1986).
科学的研究の応用
Selective Kinase Inhibition
Research on compounds structurally related to "2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide" has demonstrated potential in selective kinase inhibition, with implications for cancer therapy. For example, the development of selective inhibitors targeting the Met kinase superfamily has shown promising results in preclinical cancer models, highlighting the therapeutic potential of these molecules in oncology (G. M. Schroeder et al., 2009).
Electrochromic and Electrofluorescent Materials
Another area of application is in the development of electroactive materials. Research has explored the synthesis of polyamides containing electroactive units, which exhibit reversible electrochromic and electrofluorescent properties. These materials have potential applications in smart windows, displays, and sensors (Ningwei Sun et al., 2016).
Antimicrobial Agents
Compounds with similar structures have been investigated for their antimicrobial properties, particularly against resistant bacterial strains. The synthesis and evaluation of fluoroquinolone-based thiazolidinones, for example, have been explored for their potential as antibacterial and antifungal agents (N. Patel, S. D. Patel, 2010).
Radiotracer Development
Research has also focused on the development of radiotracers for imaging studies, such as PET scans. The synthesis of fluorinated compounds targeting specific receptors in the brain demonstrates the potential for these molecules in studying brain disorders and evaluating therapeutic interventions (†. R. Katoch-Rouse, A. Horti, 2003).
Synthesis of Fluorinated Heterocyclic Compounds
The utilization of fluorinated acrylic building blocks in the synthesis of heterocyclic compounds highlights the importance of fluorinated compounds in medicinal chemistry and material science. These methodologies offer pathways for the development of novel compounds with potential applications in various fields (G. Shi et al., 1996).
特性
IUPAC Name |
2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-28-13-8-6-12(7-9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-2-4-11(20)5-3-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOMBPYGJWUELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

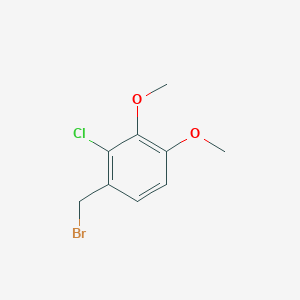
![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)
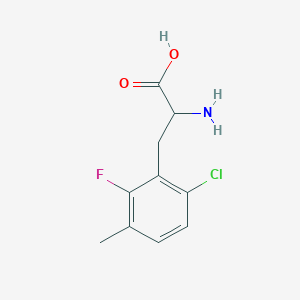
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)

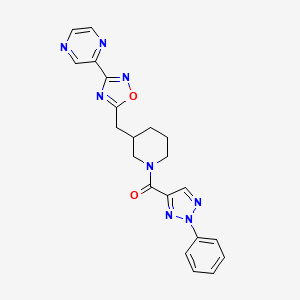
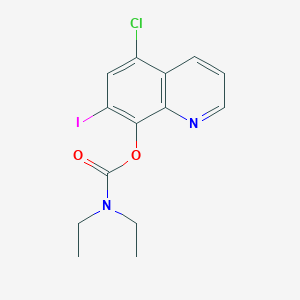
![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)
